Cucurbitacin F
Description
Contextualization of Cucurbitacin F within the Broader Cucurbitacin Family and Natural Products Chemistry
To fully appreciate the significance of this compound, it is essential to understand its context within the larger family of cucurbitacins and the field of natural products chemistry.
Historical Perspectives on Cucurbitacin Research
The study of cucurbitacins dates back to 1831 with the isolation of a crystalline substance named α-elaterin, which was later identified as cucurbitacin E. diva-portal.orgnih.gov However, it was not until the 1950s and 1960s that significant progress was made in elucidating the chemical structures of these compounds. diva-portal.orgacs.org Early research focused on the bitter taste of plants in the Cucurbitaceae family, which was attributed to these compounds. nih.govacs.org This bitterness serves as a natural defense mechanism against herbivores. benthamdirect.comwikipedia.org Over the decades, research has expanded from simple isolation and structural determination to in-depth investigations of their biosynthesis, pharmacological activities, and potential therapeutic applications. maxapress.comnih.gov The number of identified cucurbitacins has grown to include at least 20 distinct types, designated by letters from A to T. diva-portal.orgmdpi.com
Structural Classification and Occurrence of Cucurbitacins, with Specific Reference to this compound
Cucurbitacins are characterized by a unique cucurbitane skeleton, which is a tetracyclic triterpene derived from 19-(10→9β)-abeo-10α-lanost-5-ene. wikipedia.orgresearchgate.netresearchgate.net Their structural diversity arises from variations in the side chain and the presence of different functional groups, such as hydroxyl, acetyl, and keto groups, on the tetracyclic core. nih.govplantarchives.org This diversity leads to a classification system where cucurbitacins are denoted by letters. mdpi.complantarchives.org
This compound belongs to this large family of compounds. mdpi.com While cucurbitacins are most famously found in the Cucurbitaceae family (e.g., cucumbers, melons, and gourds), they have also been isolated from a wide range of other plant families, including Rosaceae, Scrophulariaceae, and Brassicaceae, as well as some mushrooms and marine mollusks. benthamdirect.comwikipedia.orgplantarchives.org
Specifically, this compound has been isolated from various plant sources. For instance, it was found in the twigs and leaves of Cowania mexicana and the seeds of Kageneckia angustifolia, a Chilean tree. diva-portal.org Another notable source is Elaeocarpus dolichostylus. plantarchives.org Its derivatives, such as Dihydrothis compound, have also been isolated from plants like those in the Cucurbitaceae family. cymitquimica.com
Below is an interactive data table detailing the occurrence of this compound and its derivatives in various plant species.
| Compound | Plant Species | Plant Part | Family |
| This compound | Cowania mexicana | Twigs and leaves | Rosaceae |
| This compound | Kageneckia angustifolia | Seeds | Rosaceae |
| This compound | Elaeocarpus dolichostylus | Not specified | Elaeocarpaceae |
| Dihydrothis compound | Plants in the Cucurbitaceae family | Not specified | Cucurbitaceae |
| 25-O-Acetylthis compound | Not specified | Not specified | Not specified |
| 2,3,16-triacetyl this compound | Kageneckia angustifolia | Seeds | Rosaceae |
| 25-O-acetyl-23,24 dihydrothis compound | Hemsleya species | Not specified | Cucurbitaceae |
Significance of this compound as a Focus of Academic Investigation
This compound and its derivatives have garnered significant attention from the scientific community due to their interesting biological activities. diva-portal.orgplantarchives.orgsemanticscholar.org Research has primarily focused on their potential pharmacological properties, which are attributed to their unique chemical structures.
Detailed research findings have highlighted several areas of interest:
Cytotoxic and Anticancer Potential: this compound has demonstrated cytotoxic effects against human tumor cells. plantarchives.org Studies have shown that cucurbitacins, in general, can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and arresting the cell cycle. plantarchives.orgmdpi.com While cucurbitacins B, D, E, and I are more extensively studied for their potent anticancer activities, this compound is recognized for its modest anticancer effects. semanticscholar.org For example, 23,24-dihydrothis compound, a derivative, has been shown to inhibit the proliferation of human prostate cancer cells. mdpi.com
Anti-inflammatory Activity: Dihydrothis compound is noted for its anti-inflammatory effects. cymitquimica.com Some cucurbitacins have been found to inhibit key inflammatory mediators. nih.gov
Other Biological Activities: Research has also explored other potential activities of cucurbitacin derivatives. For instance, Dihydrothis compound has been investigated for its antiparasitic effects. cymitquimica.com Furthermore, some studies suggest that certain cucurbitacins may have analgesic and antipyretic properties. diva-portal.org
The following table summarizes some of the key research findings related to the biological activities of this compound and its derivatives.
| Compound | Biological Activity | Research Finding |
| This compound | Cytotoxicity | Shown to be cytotoxic against human tumor cells. plantarchives.org |
| This compound | Antitumor-promoting activity | Inhibited tumor cell activation in in-vitro studies. diva-portal.org |
| 23,24-dihydrothis compound | Antitumor-promoting activity | Showed pronounced anti-tumor-promoting activity in a mouse skin promotion test. diva-portal.org |
| 23,24-dihydrothis compound | Antiproliferative effect | Inhibited the growth of human prostate cancer cells. mdpi.com |
| Dihydrothis compound | Anti-inflammatory, Anticancer, Antiparasitic | Exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIGMQGPFTKQX-QZPKXHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317374 | |
| Record name | Cucurbitacin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5939-57-1 | |
| Record name | Cucurbitacin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5939-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005939571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUCURBITACIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8WI6P1NLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Purification, and Characterization Methodologies for Cucurbitacin F
Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS)
Mass spectrometry is a pivotal technique for the structural elucidation and identification of cucurbitacins. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), has proven to be a selective and effective method for analyzing these compounds in plant extracts. diva-portal.org
A study focusing on the analysis of cucurbitacins in an Italian melon landrace utilized flow-injection analysis with high-resolution Fourier Transform mass spectrometry (FIA-APCI-FTMS). This method provided evidence for the presence of at least four cucurbitacins in bitter-tasting fruits, which were absent in the sweet-tasting varieties. mdpi.com The use of APCI has been noted to offer more sensitive detection of cucurbitacins compared to ESI, albeit with potentially more extensive in-source fragmentation. mdpi.com
In another investigation, HPLC combined with quadrupole-time-of-flight tandem mass spectrometry (HPLC-QTOF-MS/MS) was developed to screen and differentiate cucurbitacins. mdpi.com This technique allowed for the identification of characteristic fragmentation patterns, which are crucial for distinguishing between different cucurbitacin analogues. mdpi.com For instance, the molecular formula of Cucurbitacin F has been established as C₃₀H₄₆O₇, with a molecular weight of 518.7 g/mol . nih.gov
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₇ | nih.gov |
| Molecular Weight | 518.7 g/mol | nih.gov |
| Exact Mass | 518.32435380 Da | nih.gov |
| Monoisotopic Mass | 518.32435380 Da | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in the initial characterization of cucurbitacins. UV-Vis spectroscopy is a straightforward and rapid technique for detecting phytochemicals in crude extracts. plantarchives.org Most cucurbitacins exhibit a characteristic UV absorbance maximum between 228-234 nm, which is often attributed to the α,β-unsaturated ketone group present in their structure. nih.gov However, for some analogues, the absorbance does not exceed 210 nm. nih.gov
A study on Cucurbita pepo seeds demonstrated the utility of UV-Vis spectroscopy in identifying various phytochemicals, with absorbance peaks observed at different wavelengths corresponding to different classes of compounds. plantarchives.org For instance, HPLC analysis with UV detection at 230 nm is commonly employed for the quantitative analysis of cucurbitacins. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in the molecule. plantarchives.org The IR spectrum of a compound provides a unique fingerprint, revealing the presence of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds, which are all characteristic features of the cucurbitacin skeleton. dntb.gov.uamsu.edu
Crystallographic Analysis of this compound and its Complexes
X-ray crystallography provides the most definitive three-dimensional structural information for complex molecules like this compound. While specific crystallographic data for this compound itself is not detailed in the provided search results, the technique has been successfully applied to related cucurbitacins and their derivatives. For example, the crystal structure of 20-epibryonolic acid, a triterpene isolated alongside cucurbitacins, was determined by X-ray analysis, which confirmed its stereochemistry. thieme-connect.com
Furthermore, the crystal structures of enzymes that interact with cucurbitacins, such as UDP-glycosyltransferase UGT74AC1, have been solved. mdpi.com These studies are crucial for understanding the molecular basis of how these enzymes recognize and modify cucurbitacins, providing insights into their biosynthesis and potential for biocatalytic applications. mdpi.com The analysis of these enzyme-substrate complexes at the atomic level is invaluable for protein engineering efforts aimed at producing novel cucurbitacin derivatives.
Biosynthesis and Ecological Roles of Cucurbitacin F
Elucidation of Biosynthetic Pathways and Precursors in Producing Organisms
The biosynthesis of cucurbitacins, including Cucurbitacin F, is a complex process that begins with the cyclization of 2,3-oxidosqualene (B107256). frontiersin.orgnih.gov This precursor is derived from the mevalonate (B85504) (MVA) pathway, which starts with acetyl-CoA. maxapress.commaxapress.com The cyclization step, catalyzed by oxidosqualene cyclases (OSC), forms the foundational cucurbitadienol (B1255190) skeleton. frontiersin.orgresearchgate.net Subsequent modifications by various enzymes lead to the diverse array of cucurbitacin structures observed in nature. maxapress.combiorxiv.org
Integrated metabolome and transcriptome analyses of bitter and non-bitter genotypes of Luffa acutangula have revealed that significantly higher levels of this compound, along with other cucurbitacins like isocucurbitacin B and cucurbitacin D, are present in the bitter varieties. researchgate.netfrontiersin.org Research has also identified this compound in the seeds of Kageneckia angustifolia and the aerial parts of Kageneckia oblonga, both belonging to the Rosaceae family. researchgate.netdiva-portal.org Furthermore, studies on Hemsleya chinensis have proposed a biosynthetic pathway for this compound-type compounds, specifically cucurbitacin IIa. biorxiv.orgbiorxiv.org
The creation of the diverse family of cucurbitacins from the precursor cucurbitadienol is achieved through the action of multiple modifying enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs). maxapress.comfrontiersin.orgresearchgate.net CYP450s are responsible for tailoring the core skeleton through oxidation at various positions, while ACTs catalyze acetylation, further diversifying the final compounds. maxapress.comfrontiersin.orgnih.gov
In Luffa, the increased production of this compound in bitter fruits is directly correlated with the significant upregulation of genes encoding cucurbitadienol synthase (Bi), CYP450s, and an acyltransferase (ACT). frontiersin.org Similarly, in Hemsleya chinensis, the biosynthesis of this compound-type compounds involves a key cucurbitadienol synthase (HcOSC6), as well as various candidate CYP450 and acetyltransferase genes. biorxiv.org
The regulation of this pathway is controlled by specific transcription factors. nih.gov In cucurbits, basic helix-loop-helix (bHLH) transcription factors like Bt (Bitter fruit) and Bl (Bitter leaf) directly regulate the expression of the biosynthetic genes in a tissue-specific manner. maxapress.comnih.govresearchgate.net For instance, the Bt factor activates the Bi gene, initiating cucurbitacin synthesis in the fruit. frontiersin.org Abiotic stressors such as drought and the application of abscisic acid (ABA) have also been shown to activate the expression of cucurbitacin biosynthesis genes. frontiersin.org In Luffa, it was demonstrated that an ABA-response element binding factor (AREB1) binds to the Bi promoter to activate its expression under stress conditions. frontiersin.org
Table 1: Key Genes and Enzymes in Cucurbitacin Biosynthesis
| Gene/Enzyme Class | Abbreviation/Name | Function | Organism(s) Studied | Citations |
| Oxidosqualene Cyclase | Bi / OSC / HcOSC6 | Catalyzes the cyclization of 2,3-oxidosqualene to form the precursor cucurbitadienol. | Cucumis sativus, Luffa acutangula, Hemsleya chinensis | maxapress.comfrontiersin.orgbiorxiv.org |
| Cytochrome P450 | CYP450 | Performs multi-site oxidation and tailoring of the cucurbitane skeleton. | Cucumis sativus, Luffa acutangula, Hemsleya chinensis | maxapress.comfrontiersin.orgnih.gov |
| Acyltransferase | ACT | Catalyzes the acetylation of the cucurbitane skeleton, adding to structural diversity. | Cucumis sativus, Luffa acutangula, Hemsleya chinensis | maxapress.comfrontiersin.orgnih.gov |
| bHLH Transcription Factor | Bt / Bl / Br | Tissue-specific regulators that activate the expression of biosynthetic genes. | Cucumis sativus, Cucumis melo, Citrullus lanatus | maxapress.comnih.govresearchgate.net |
The biosynthesis and accumulation of cucurbitacins are often confined to specific tissues, a process governed by regulatory genes. maxapress.comnih.gov For example, in cucumber, the transcription factor CsBt specifically regulates cucurbitacin C synthesis in the fruit, while CsBl controls its synthesis in the leaves and CsBr in the roots. maxapress.commaxapress.com A similar tissue-specific regulation is observed in melon and watermelon for the biosynthesis of cucurbitacins B and E, respectively. nih.gov
For this compound, studies have shown it accumulates in the fruits of bitter Luffa genotypes. researchgate.netfrontiersin.org In the Rosaceae family, it has been found concentrated in the seeds of Kageneckia angustifolia and the aerial parts of Kageneckia oblonga. researchgate.net In Hemsleya chinensis, the genes proposed to be involved in the biosynthesis of F-type cucurbitacins, such as HcOSC6, show varied expression levels across different tissues, including the rhizome, stem, and leaf, suggesting regulated, tissue-specific production. biorxiv.org
Ecological Significance of this compound in Plant Defense
Cucurbitacins are a classic example of chemical defense in plants, acting as allelochemicals that influence the behavior, growth, or survival of other organisms. ebi.ac.ukebi.ac.uk Their extremely bitter taste serves as a primary defense mechanism against herbivory. wikipedia.orgmdpi.com This defense is effective against a broad spectrum of generalist herbivores but has been overcome by certain specialist insects, leading to a complex co-evolutionary relationship. frontiersin.orgresearchgate.net
The potent bitterness of cucurbitacins, including this compound, renders plants unpalatable or toxic to most generalist herbivores, which include various insects, arthropods, and vertebrates. frontiersin.orguchicago.eduoup.com The presence of these compounds effectively protects the plant from casual grazing and more significant damage. uchicago.edu This broad-spectrum deterrence highlights the critical role of cucurbitacins in plant survival and fitness by minimizing biomass loss to non-adapted feeders. frontiersin.orguchicago.edu
In contrast to their effect on generalists, cucurbitacins can act as attractants and feeding stimulants (kairomones) for a narrow range of specialist insects, particularly diabroticine leaf beetles like the genera Acalymma and Diabrotica. frontiersin.orgresearchgate.netmdpi.com These specialist herbivores have evolved mechanisms to tolerate, detoxify, and in some cases, sequester these compounds from their host plants. researchgate.netnih.govethz.ch The sequestered cucurbitacins can then be used by the insects for their own defense against predators. researchgate.net
While cucurbitacins are primarily known for their role against herbivores, they have also been shown to provide protection against certain plant pathogens. frontiersin.orgethz.ch
Table 2: Ecological Interactions of Cucurbitacins
| Interacting Organism | Type | Ecological Role of Cucurbitacin | Citations |
| Generalist Herbivores | Insects, Vertebrates | Feeding deterrent, toxic | frontiersin.orguchicago.eduoup.com |
| Specialist Herbivores (Diabrotica, Acalymma) | Insects (Beetles) | Attractant, feeding stimulant (kairomone) | frontiersin.orgresearchgate.netmdpi.com |
| Pathogens | Fungi, Bacteria | Protective agent | frontiersin.orgethz.ch |
Biotechnological Approaches for Modulating this compound Production
Given the ecological importance and pharmacological potential of cucurbitacins, there is significant interest in developing biotechnological methods to control their production. maxapress.comnih.gov Metabolic engineering offers a promising avenue for enhancing the synthesis of these valuable compounds. frontiersin.org
One approach involves the overexpression of key regulatory or biosynthetic genes. frontiersin.org For example, overexpressing bHLH transcription factors has been shown to increase cucurbitacin levels. frontiersin.org A recent study demonstrated that overexpressing the cucurbitadienol synthase gene HcOSC6 in Hemsleya chinensis led to a significant, 2.12-fold increase in the precursor cucurbitadienol, which is essential for the production of F-type cucurbitacins. nih.gov Another strategy is to engineer microbial or alternative plant chassis for heterologous production. High-level production of the precursor cucurbitadienol has been successfully achieved in engineered Saccharomyces cerevisiae (yeast) and in transient expression systems using Nicotiana benthamiana. biorxiv.org
Furthermore, advanced genome-editing tools like CRISPR/Cas9 are being employed to precisely modify the biosynthetic pathway. nih.gov In a study on H. chinensis, CRISPR/Cas9 was used to edit the HcOSC6 gene, resulting in a significant reduction in cucurbitadienol content and the downregulation of downstream genes. nih.gov Such techniques not only help to elucidate complex metabolic pathways but also open the door to improving plant traits and creating cell factories for the large-scale in vitro synthesis of specific compounds like this compound. maxapress.comnih.gov
Structure Activity Relationship Sar Studies of Cucurbitacin F and Its Analogs
Identification of Key Structural Moieties for Biological Activity
Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoids derived from the cucurbitane skeleton, scientifically known as 19-(10→9β)-abeo-10α-lanost-5-ene. plos.orgrsc.org The potent biological activity, particularly the cytotoxic effects, of Cucurbitacin F and its analogs is not attributed to a single feature but rather to a combination of specific structural moieties within this complex scaffold.
Key structural components considered essential for the bioactivity of cucurbitacins include:
The Cucurbitane Skeleton: The rigid tetracyclic ring system forms the fundamental scaffold upon which all other functional groups are arranged, providing the correct spatial orientation for interaction with biological targets. conicet.gov.ar
The α,β-Unsaturated Ketone: A crucial feature for cytotoxicity is the presence of an α,β-unsaturated ketone moiety in the side chain (specifically, the C22-C23-C24=O system). This group acts as a Michael acceptor, enabling the molecule to form covalent bonds with nucleophilic residues, such as cysteine sulfhydryl groups, on target proteins like STAT3 and actin. This covalent interaction is believed to be a primary mechanism for their potent biological effects. conicet.gov.arfrontiersin.org
Carbonyl Group at C-3: The presence of a ketone at the C-3 position in ring A is a common feature among active cucurbitacins and is considered important for activity.
Hydroxyl Group at C-2: A hydroxyl group at the C-2 position is another significant feature. Modifications at this site are a common strategy in the synthesis of new derivatives. nih.goveurekaselect.com
The combination of these features, particularly the electrophilic α,β-unsaturated ketone in the side chain, is strongly correlated with the cytotoxic potential of these compounds. conicet.gov.arfrontiersin.org
Impact of Specific Functional Group Modifications on Potency and Selectivity
The modification of functional groups on the cucurbitacin scaffold has been a major focus of research to enhance potency, improve selectivity, and reduce toxicity. nih.govtandfonline.com Studies on various derivatives have provided significant insights into the role of different substituents.
Modifications at the C-2 and C-25 Hydroxyl Groups: The hydroxyl groups at C-2 and C-25 are frequent targets for chemical modification. nih.gov Esterification or etherification at these positions can significantly alter the compound's properties.
Esterification at C-25: The introduction of an acyl ester at the C-25 hydroxyl group has been shown to increase cytotoxic activity in many cases. nih.goveurekaselect.com For example, Cucurbitacin IIa, which is 23,24-dihydroxythis compound-25-acetate, demonstrates potent activity. rsc.org
Modification at C-2: The synthesis of ether derivatives (such as ethyl, n-propyl, and iso-propyl ethers) at the C-2 hydroxyl group has also led to compounds with enhanced cytotoxic effects. eurekaselect.com
Modifications of the Side Chain: The side chain is critical for activity, and modifications here can have profound effects.
Reduction of the C23-C24 Double Bond: Saturation of the double bond in the α,β-unsaturated system generally leads to a significant decrease or complete loss of cytotoxic activity, highlighting the importance of this Michael acceptor moiety. For instance, 23,24-dihydrothis compound shows reduced activity compared to its unsaturated counterpart. researchgate.net
Modification of the C-22 Ketone: The C-22 ketone is another site for derivatization. Synthesis of oxime and hydrazone derivatives at this position has been explored. In a study on Cucurbitacin IIa derivatives, modifications at the C20-C22 branched chain by creating different oxime and hydrazone branches resulted in compounds with high cytotoxicity against several human tumor cell lines. rsc.org
Modifications at Other Positions: Hydroxyl groups at other positions, such as C-16, have also been used for derivatization. Esterification at the C-16 hydroxyl in Cucurbitacin IIa has been explored to generate new analogs. rsc.org A study involving esterification of the related compound karavilagenin C at the C-23 hydroxyl group showed a strong increase in antimalarial activity. ulisboa.pt
The following table summarizes the effects of some key modifications on the cytotoxicity of cucurbitacin analogs.
| Parent Compound | Modification | Effect on Cytotoxicity | Reference |
|---|---|---|---|
| This compound Analog | Saturation of C23=C24 double bond | Significant decrease or loss of activity | researchgate.net |
| Cucurbitacin Analog | Esterification at C-25 hydroxyl | Generally increased activity | nih.goveurekaselect.com |
| Cucurbitacin Analog | Etherification at C-2 hydroxyl | Increased activity | eurekaselect.com |
| Cucurbitacin IIa | Formation of oxime/hydrazone at C-22 | Potent activity against tumor cell lines | rsc.org |
| Karavilagenin C | Esterification at C-23 hydroxyl | Strong increase in antimalarial activity | ulisboa.pt |
Design Principles for Novel this compound Derivatives
Based on the accumulated SAR data, several design principles can be formulated for the development of new this compound derivatives with potentially improved therapeutic profiles.
Preservation of the Michael Acceptor: The α,β-unsaturated ketone system in the side chain (C22-C24) is paramount for potent cytotoxicity. conicet.gov.arfrontiersin.org Therefore, this moiety should be retained in any new design aimed at maximizing this type of activity.
Targeted Derivatization of Hydroxyl Groups: The hydroxyl groups, particularly at C-2 and C-25, are key handles for prodrug strategies or for introducing new functionalities. nih.goveurekaselect.com Esterification at C-25 is a validated strategy for enhancing potency. nih.gov Introducing hydrophilic or targeted moieties through these hydroxyl groups could improve pharmacokinetic properties or tumor-specific delivery.
Exploration of the C-22 Carbonyl Group: The C-22 ketone offers an opportunity for introducing diverse chemical functionalities, such as oximes and hydrazones, which has been shown to yield highly active compounds. rsc.org This position can be used to modulate the electronic properties of the adjacent Michael acceptor or to add groups that confer additional interactions with target proteins.
Focus on Selectivity: While potency is important, future design should also focus on improving selectivity towards cancer cells over normal cells. This might be achieved by conjugating the cucurbitacin scaffold to tumor-targeting molecules or by fine-tuning functional groups to favor binding to cancer-specific protein isoforms or conformations. nih.gov
Synthesis of Dimers and Conjugates: A promising direction for new derivatives is the synthesis of homodimers, heterodimers, or conjugates with other established anticancer drugs. nih.goveurekaselect.com This approach could lead to synergistic effects, novel mechanisms of action, and potentially overcome resistance mechanisms.
By adhering to these principles, medicinal chemists can rationally design and synthesize novel this compound analogs, moving closer to the development of these potent natural products into clinically useful therapeutic agents.
Preclinical Investigations of Cucurbitacin F in Disease Models Mechanistic Focus
In Vitro Studies on Cellular Responses
Laboratory studies using cell cultures have provided foundational insights into the biological activities of cucurbitacins.
Cucurbitacins have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines. researchgate.net Studies have reported the efficacy of various cucurbitacin compounds against lung, gastric, breast, prostate, and osteosarcoma cancer cells, among others. nih.govspandidos-publications.com For instance, Cucurbitacin B has shown cytotoxic potential in bone osteosarcoma cells at nanomolar concentrations. spandidos-publications.com The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov
Research has highlighted that the mechanism of action for many cucurbitacins involves the inhibition of the JAK/STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival. nih.gov Specifically, Cucurbitacin I has been observed to suppress the phosphorylation of STAT3 in human lung cancer cells. mdpi.com Furthermore, cucurbitacins have been shown to interfere with other critical pathways, including the Raf/MEK/ERK and PI3K/Akt/mTOR signaling cascades. nih.govoncotarget.com
Table 1: In Vitro Efficacy of Various Cucurbitacins in Different Cancer Cell Lines
| Cucurbitacin | Cancer Cell Line Type | Observed Effects | Key Signaling Pathways Implicated |
| Cucurbitacin B | Lung, Breast, Prostate, Osteosarcoma, Gastric | Cytotoxicity, Cell Cycle Arrest, Apoptosis | JAK/STAT3, PI3K/Akt/mTOR, Raf/MEK/ERK |
| Cucurbitacin E | Lung, Breast, Gastric | Inhibition of Proliferation, Apoptosis, Anti-angiogenesis | JAK/STAT3, PI3K/AKT/mTOR, VEGFR2 |
| Cucurbitacin I | Lung, Breast, Prostate | Inhibition of Proliferation, Apoptosis, Cell Cycle Arrest | JAK2/STAT3, ERK/mTOR/STAT3 |
| Cucurbitacin D | Leukemia, Lymphoma | Apoptosis, Autophagy | NF-κB, STAT3 |
| Cucurbitacin IIb | Cervical, Lung | Apoptosis, Cell Cycle Suppression | EGFR/MAPK, STAT3 |
This table is a synthesis of data from multiple sources and is intended for illustrative purposes.
A promising area of research is the combination of cucurbitacins with other therapeutic agents. Studies have shown that cucurbitacins can act synergistically with various compounds, enhancing their anticancer effects. For example, the combination of glycosylated Cucurbitacin B and E has been shown to block the G2/M phase of breast cancer cells more effectively. mdpi.com
Cucurbitacin B, when used with the ERK inhibitor SCH772984, exhibited synergistic anti-pancreatic cancer activities. oncotarget.com Similarly, Cucurbitacin E has been found to enhance the growth-inhibiting effects of cisplatin (B142131) in human breast cancer cells by targeting the STAT3 pathway. nih.gov The combination of Cucurbitacin I with doxorubicin (B1662922) has also demonstrated increased activity against ovarian sarcoma cells. nih.gov These synergistic interactions often involve the complementary targeting of multiple survival pathways in cancer cells.
While potent against cancer cells, it is also crucial to understand the effects of these compounds on non-cancerous cells. Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that cucurbitacins can inhibit proliferation, migration, and tube formation, which are key processes in angiogenesis (the formation of new blood vessels). nih.gov Cucurbitacin B, for example, was found to induce apoptosis in HUVECs by triggering the mitochondrial apoptotic pathway and inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Similarly, Cucurbitacin E has been shown to inhibit HUVEC proliferation and angiogenesis by targeting the VEGFR2-mediated Jak2/STAT3 signaling pathway. nih.gov
In Vivo Studies in Animal Models
Following promising in vitro results, the efficacy of cucurbitacins has been evaluated in living organisms.
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating anticancer agents in vivo. Numerous studies have demonstrated the ability of cucurbitacins to inhibit tumor growth in such models. For instance, Cucurbitacin I has been shown to inhibit the growth of breast and prostate cancer xenografts. researchgate.net
In a pancreatic cancer xenograft model, Cucurbitacin I significantly reduced tumor volume. jcancer.org Similarly, Cucurbitacin B has been shown to inhibit tumor growth in a non-small cell lung cancer xenograft model. mdpi.com In a pancreatic cancer model, the combination of Cucurbitacin B and SCH772984 resulted in significant tumor growth inhibition. oncotarget.com These in vivo studies provide strong evidence for the anticancer potential of cucurbitacins.
Table 2: In Vivo Tumor Growth Inhibition by Cucurbitacins in Xenograft Models
| Cucurbitacin | Cancer Type | Animal Model | Key Findings |
| Cucurbitacin B | Pancreatic Cancer | Mouse Xenograft | Significant reduction in tumor growth, enhanced effect with SCH772984. oncotarget.com |
| Cucurbitacin B | Non-Small Cell Lung Cancer | Mouse Xenograft | Inhibition of tumor growth. mdpi.com |
| Cucurbitacin I | Pancreatic Cancer | Mouse Xenograft | Significant reduction in tumor volume. jcancer.org |
| Cucurbitacin I | Breast & Prostate Cancer | Nude Mice Xenograft | Reduction of tumor growth. nih.gov |
| Cucurbitacin C | Hepatoma & Prostate Cancer | SCID Mice Xenograft | Significant inhibition of in vivo tumor growth. nih.gov |
This table is a synthesis of data from multiple sources and is intended for illustrative purposes.
Beyond their anticancer effects, cucurbitacins possess notable anti-inflammatory properties. nih.govnih.gov Animal models of inflammation have been used to validate these effects. For example, in a rat model of periodontitis, Cucurbitacin B was shown to reduce inflammatory responses and alveolar bone loss. nih.gov In models of acute inflammation, such as carrageenan-induced paw edema in mice, hydroalcoholic extracts containing cucurbitacins have demonstrated significant anti-inflammatory activity, reducing edema and inflammatory cell migration. nih.govresearchgate.net The anti-inflammatory actions of cucurbitacins are often linked to the inhibition of inflammatory mediators and signaling pathways like NF-κB. mdpi.com
Immunomodulatory Effects in Animal Models
Preclinical research in animal models has begun to shed light on the immunomodulatory capabilities of cucurbitacin derivatives, particularly focusing on their role in autoimmune conditions. While direct in vivo immunomodulatory studies on Cucurbitacin F are limited, significant research has been conducted on its derivative, 23,24-dihydrothis compound , also known as Cucurbitacin IIb or hemslecin B . sci-hub.catmdpi.com This compound has demonstrated notable effects in a mouse model of Systemic Lupus Erythematosus (SLE), an autoimmune disease characterized by a dysregulated immune system that attacks the body's own tissues. sci-hub.cat
Investigations using a mouse model where SLE was induced by active chromatin have shown that 23,24-dihydrothis compound can effectively modulate the immune response and ameliorate disease indicators. sci-hub.cat A central finding of this research is the compound's ability to correct the imbalance between T helper 17 (Th17) cells and regulatory T (Treg) cells, which is a known factor in the pathogenesis of SLE. sci-hub.catmdpi.com The study revealed that treatment with 23,24-dihydrothis compound led to a decrease in the percentage of pro-inflammatory Th17 cells and a concurrent increase in the percentage of immunosuppressive Treg cells. sci-hub.cat
This rebalancing of critical T-cell subsets was associated with a significant improvement in the clinical markers of the disease. In the animal model, the compound's administration resulted in a marked reduction in several key indicators of SLE, including levels of urine protein, blood urea (B33335) nitrogen (BUN), creatinine, anti-nuclear antibodies (ANA), and anti-dsDNA antibodies. sci-hub.cat These findings suggest that the immunomodulatory action of 23,24-dihydrothis compound on T-cell populations directly contributes to mitigating the tissue injury characteristic of SLE. sci-hub.cat The general anti-inflammatory properties of cucurbitacins, which include the inhibition of pro-inflammatory mediators, are considered a contributing factor to these effects. academicjournals.org
The detailed findings from the animal model of Systemic Lupus Erythematosus are summarized below.
Table 1: Immunomodulatory Effects of 23,24-dihydrothis compound in a Mouse Model of Systemic Lupus Erythematosus (SLE)
| Parameter Assessed | Animal Model | Key Mechanistic Finding | Observed Effect on Disease Markers | Reference |
|---|---|---|---|---|
| T-Cell Population Balance | Active Chromatin-Induced SLE Mouse Model | Significantly decreased the percentage of pro-inflammatory Th17 cells. | Contributed to the restoration of immune homeostasis. | sci-hub.cat |
| T-Cell Population Balance | Active Chromatin-Induced SLE Mouse Model | Significantly increased the percentage of immunosuppressive Treg cells. | Helped to re-establish immune tolerance. | sci-hub.cat |
| Autoantibody Production | Active Chromatin-Induced SLE Mouse Model | Modulation of T-cell and B-cell responses. | Reduced serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies. | sci-hub.cat |
| Kidney Function / Tissue Injury | Active Chromatin-Induced SLE Mouse Model | Attenuation of autoimmune-mediated inflammation. | Significantly reduced levels of urine protein, blood urea nitrogen (BUN), and creatinine. | sci-hub.cat |
Chemical Synthesis and Derivatization of Cucurbitacin F
Total Synthesis Approaches for Cucurbitacin F
The de novo total synthesis of this compound has not been reported in scientific literature to date, reflecting the significant synthetic challenges posed by the cucurbitane scaffold. However, strategies developed for closely related cucurbitacins and the core ring system provide insight into potential pathways.
Synthetic efforts toward other molecules in the family, such as cucurbitacins B and D, have focused on convergent strategies to construct the tetracyclic core. acs.org A key reaction in this approach is the Diels-Alder cycloaddition to form the fused ring system with the correct stereochemistry. acs.org For instance, studies have explored the reaction between a complex diene and a novel dienophile to yield the core structure of the cucurbitacins, albeit as a diastereomer requiring further correction. acs.org
A significant achievement in this field is the asymmetric total synthesis of octanorcucurbitacin B, a related cucurbitane triterpenoid. acs.org This synthesis highlights the complexity of establishing the correct stereochemistry at multiple quaternary centers, which is a characteristic feature of the cucurbitacin family. acs.org The successful synthesis of this related natural product demonstrates the feasibility of tackling these complex structures and lays the groundwork for future attempts at the total synthesis of this compound.
Table 1: Key Synthetic Challenges in Cucurbitacin Synthesis
| Feature | Description | Synthetic Implication |
|---|---|---|
| Tetracyclic Core | Rigid, fused ring system. | Requires powerful cyclization strategies like the Diels-Alder reaction to establish the core architecture. acs.org |
| Multiple Stereocenters | Numerous chiral centers, including vicinal quaternary centers at ring junctions. | Demands high levels of stereocontrol throughout the synthetic sequence. acs.org |
| Dense Oxygenation | Multiple hydroxyl and carbonyl groups at specific positions. | Requires robust protecting group strategies and stereoselective oxidation/reduction methods. acs.org |
Semisynthesis from Natural Precursors
Given the difficulty of total synthesis, a more common and practical approach is the semisynthesis of new derivatives from abundant, naturally occurring cucurbitacins. This strategy leverages the pre-existing complex scaffold provided by nature and focuses on chemical modifications of its functional groups.
Cucurbitacin IIa, also known as 25-O-acetyl-23,24-dihydrothis compound, is a close relative of this compound and serves as a valuable precursor for derivatization. mdpi.com Its structure contains five primary sites that are amenable to chemical transformation: the hydroxyl groups at C-2, C-3, and C-16, the double bond in ring B, and the C-22 aldehyde group. mdpi.comnih.gov Researchers have utilized these sites, particularly the hydroxyl groups, to prepare various ester derivatives. nih.gov
Similarly, Cucurbitacin B, one of the most abundant members of the family, is frequently used as a starting material for creating novel analogs. mdpi.comdntb.gov.ua Its reactive hydroxyl groups can be selectively protected and then reacted to introduce new functionalities, leading to the generation of libraries of derivatives for biological screening. mdpi.comresearchgate.net
Table 2: Examples of Semisynthetic Modifications of Cucurbitacins
| Precursor | Reactive Site(s) | Modification Type | Resulting Derivative Class |
|---|---|---|---|
| Cucurbitacin IIa | C-2, C-3, C-16 hydroxyls | Acetylation, Esterification | Acetyl-protected products, Ester derivatives. nih.govrsc.org |
| Cucurbitacin IIa | C-22 aldehyde | Hydrazine (B178648) addition | Hydrazone derivatives (e.g., 2,4,6-trichlorophenylhydrazine (B147635) derivative). rsc.org |
| Cucurbitacin B | C-2 hydroxyl | Silylation (protection) | tert-butyldimethylsilyl (TBS) ether. mdpi.com |
| Cucurbitacin B | C-16 hydroxyl | Esterification with carboxylic acids | C-16 ester derivatives. researchgate.net |
Rational Design and Synthesis of this compound Analogs for Mechanistic Probes
The rational design and synthesis of analogs are crucial for elucidating the mechanism of action of complex natural products like this compound. By systematically modifying the structure and observing the effects on biological activity, researchers can develop structure-activity relationships (SAR) and create chemical probes to identify cellular targets.
The synthesis of libraries of derivatives from precursors like Cucurbitacin IIa and Cucurbitacin B is a primary example of this approach. nih.govresearchgate.net For instance, twenty-one different derivatives of Cucurbitacin IIa were synthesized and screened for their cytotoxic activity against various human tumor cell lines. rsc.org This screening revealed that specific modifications, such as the creation of certain hydrazine derivatives, could trigger apoptosis in cancer cells, providing valuable insight into the compound's mechanistic pathway. rsc.org
This strategy can lead to the development of probes for target identification. For example, Cucurbitacin B has been used as a probe to directly target the protein IGF2BP1 in liver cancer cells, a finding that helps to explain its mode of action. mdpi.com While not specific to this compound, the general principle involves designing an analog that retains biological activity and incorporates a tag (like a fluorescent dye or a biotin (B1667282) molecule) or a reactive group to allow for visualization or covalent binding to its cellular target. nih.gov The synthesis of such probes based on the this compound scaffold would be a powerful tool for understanding its specific biological functions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cucurbitacin B |
| Cucurbitacin D |
| This compound |
| Cucurbitacin IIa |
Future Research Directions for Cucurbitacin F
Discovery of Novel Biological Targets and Signaling Pathways
Future investigations into Cucurbitacin F should prioritize the identification of novel biological targets and the elucidation of its impact on various signaling pathways. While the anticancer activities of cucurbitacins, in general, are linked to the inhibition of the JAK/STAT3 signaling pathway, the specific interactions of this compound remain an area ripe for exploration. mdpi.comresearchgate.netacademicjournals.org Research has shown that different cucurbitacin analogs can have varied effects on this pathway; for instance, some inhibit both JAK2 and STAT3, while others affect only one of the two. academicjournals.org Determining the precise molecular targets of this compound within this and other pathways, such as the MAPK pathway, is crucial. semanticscholar.org
Furthermore, the potential for this compound to modulate other key cellular processes warrants investigation. For example, studies on other cucurbitacins have revealed effects on the Raf/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. mdpi.comnih.gov Understanding if and how this compound interacts with such pathways could reveal new therapeutic applications.
Development of Advanced Methodologies for Investigating Cellular Uptake and Intracellular Distribution
A significant hurdle in the development of natural compounds as therapeutic agents is understanding their journey into and within the cell. For this compound, future research must focus on developing and applying advanced methodologies to track its cellular uptake and intracellular distribution. While the lipophilicity of cucurbitacins suggests they can cross cell membranes, the precise mechanisms are not fully understood. d-nb.info
Advanced techniques, such as the use of fluorescently labeled this compound analogs, could allow for real-time visualization of its cellular entry and localization. Studies on other cucurbitacins have utilized nanomicelles to enhance cellular uptake, a strategy that could be explored for this compound. nih.gov Investigating the potential role of membrane transporters in the uptake of this compound is another critical area. Furthermore, determining its distribution within cellular compartments will be key to understanding its mechanism of action.
Integration of Computational Modeling and Artificial Intelligence in this compound Research
The integration of computational modeling and artificial intelligence (AI) presents a powerful avenue for accelerating this compound research. Molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and stability of this compound with potential protein targets. mdpi.comtandfonline.com Such in silico approaches have been successfully used to study the interaction of other cucurbitacins with targets like F-actin and BCL-2. tandfonline.comals-journal.com
For this compound, computational models can be employed to screen large libraries of proteins to identify novel binding partners, thus guiding experimental validation. als-journal.com Steered molecular dynamics (SMD) simulations could further elucidate the pathway of this compound to its binding site within a target protein. tandfonline.com AI and machine learning algorithms can analyze complex biological data to predict the bioactivity of this compound and its derivatives, potentially identifying structural modifications that could enhance its therapeutic properties. mdpi.com
Exploration of this compound in Combination with Other Mechanistic Modulators
The potential of this compound as a therapeutic agent may be significantly enhanced when used in combination with other drugs. nih.gov Future research should explore the synergistic effects of this compound with existing chemotherapeutic agents and other mechanistic modulators. semanticscholar.orgphcogrev.com Studies on other cucurbitacins have demonstrated synergistic cytotoxicity when combined with drugs like doxorubicin (B1662922) and gemcitabine, often by modulating key signaling pathways such as JAK/STAT3 and inhibiting proteins like Bcl-2. nih.govnih.gov
Investigating combinations of this compound with other drugs could reveal novel therapeutic strategies. For instance, if this compound is found to inhibit specific survival pathways in cancer cells, combining it with a drug that targets a different pathway could lead to a more potent and durable anti-cancer effect. nih.gov Such combination studies are essential for developing more effective treatment regimens with potentially lower side effects. phcogrev.com
Expanding Research on this compound in Diverse Biological Systems
To fully understand the therapeutic potential of this compound, research must extend beyond its well-documented anticancer properties and explore its effects in a wider range of biological systems. ontosight.ai The anti-inflammatory and antioxidant activities observed in the broader cucurbitacin family suggest that this compound could be relevant for a variety of conditions. mdpi.comacademicjournals.org
Future studies should investigate the effects of this compound in models of inflammatory diseases, neurodegenerative disorders, and metabolic conditions. academicjournals.orgimrpress.com For example, the neuroprotective effects of Cucurbitacin B have been demonstrated in a murine model of Alzheimer's disease, suggesting a potential avenue for this compound research. imrpress.com Exploring its activity in various organisms, from cell cultures to animal models, will provide a more comprehensive understanding of its pharmacological profile and potential therapeutic applications. phcogrev.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
